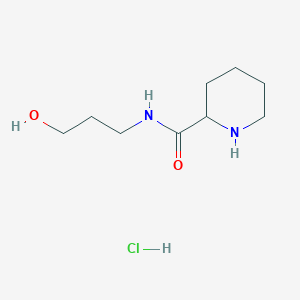

N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride

概要

説明

“N-(3-Hydroxypropyl)phthalimide” is a compound that has been used as a standard in the synthesis of phthalimide derivatives . It’s an ω-Hydroxyalkylphthalimide prepared by mixing phthalic anhydride and propanolamine and heating at 160-180 °C .

Synthesis Analysis

The synthesis of piperazine derivatives, which might be related to your compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .Chemical Reactions Analysis

Piperidine derivatives show a wide range of chemical reactivity. They can undergo reactions such as cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “N-(3-Hydroxypropyl)phthalimide”, it’s known to be a solid with a molecular weight of 205.21 . It’s also soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .科学的研究の応用

Structural and Thermal Analysis

This compound has been studied for its structural and thermal properties, which are crucial in the development of new materials. The ability to form different crystal forms, such as anhydrous compounds and monohydrates, makes it a subject of interest in crystallography and thermoanalytical studies . These properties are essential for understanding the stability and behavior of the compound under various conditions, which can be applied in material science and engineering.

Molecular Modeling

In the realm of computational chemistry, N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is used in molecular modeling studies. These studies help in predicting the behavior of molecules in different environments and can lead to the discovery of new drugs or materials with specific desired properties .

Pharmaceutical Applications

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry. They are present in various classes of pharmaceuticals and are essential for the construction of drugs due to their structural versatility and pharmacological activities . This compound’s derivatives could potentially be used in the development of new medications.

Enantiomer Differentiation

Some derivatives of this compound have shown the ability to act as enantiomer differentiating host molecules in inclusion processes . This application is particularly valuable in pharmaceuticals, where the chirality of a drug can significantly affect its efficacy and safety.

Gel Formation

The compound’s derivatives have the ability to gel organic and aqueous solutions, which is beneficial in creating novel molecular and supramolecular assemblies for molecular recognition . This property can be utilized in designing drug delivery systems and tissue engineering scaffolds.

Bile Acid Derivatives

As a bile acid derivative, N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is interesting from a pharmacological perspective. Bile acids are recognized by intestinal and hepatic cells, making them ideal building blocks for constructing molecular assemblies that could have therapeutic applications .

Chemical Synthesis

The compound’s derivatives are widely applied in synthetic chemistry due to their enantiomeric purity, low cost, and ready availability. They are used in various orientations and reactivity, which is crucial for the synthesis of complex organic molecules .

Green Chemistry

There is a growing interest in using biologically derived compounds for chemical synthesis to meet sustainable development goals. Derivatives of this compound could be used in microbial cell factories to produce value-added chemicals through green chemistry approaches .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with a piperidine structure often interact with various receptors in the nervous system, such as opioid receptors or dopamine receptors . The specific target would depend on the exact structure and functional groups of the compound.

Mode of Action

Once the compound binds to its target receptor, it could either activate or inhibit the receptor’s function, leading to changes in cellular signaling . The hydroxypropyl group might enhance the compound’s affinity for its target, increasing its potency.

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if it targets opioid receptors, it could influence pain signaling pathways. If it targets dopamine receptors, it could affect mood and reward pathways .

Pharmacokinetics

The compound’s pharmacokinetics would depend on various factors, including its solubility, stability, and metabolism. The hydrochloride group could enhance its water solubility, potentially improving its absorption and distribution in the body .

Result of Action

The compound’s effects at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in physiological responses .

Action Environment

Various environmental factors could influence the compound’s action, efficacy, and stability. These could include the pH of the environment, the presence of other compounds or drugs, and the individual’s metabolic rate .

特性

IUPAC Name |

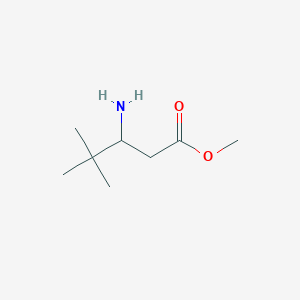

N-(3-hydroxypropyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c12-7-3-6-11-9(13)8-4-1-2-5-10-8;/h8,10,12H,1-7H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRSFVBBSZPXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride | |

CAS RN |

1246172-39-3 | |

| Record name | 2-Piperidinecarboxamide, N-(3-hydroxypropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)